molecular formula C10H15NO5 B7904227 1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B7904227
M. Wt: 229.23 g/mol
InChI Key: MJLQPFJGZTYCMH-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (Boc-D-pGlu-OH) is a chiral pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 5-oxo (lactam) moiety. Its molecular formula is C₁₁H₁₅NO₅, with a molecular weight of 229.25 g/mol . Key properties include:

Property Value
LogP 0.935
Polar Surface Area 83.91 Ų
Melting Point 111–116 °C (decomposition)
Optical Activity [α]²²/D +35° (c = 1 in CHCl₃)
Solubility Slightly soluble in water
Sensitivity Moisture-sensitive

The Boc group enhances steric protection and lipophilicity, making the compound valuable in peptide synthesis and chiral intermediate preparation .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLQPFJGZTYCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), or acetonitrile (MeCN), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Deprotection Reactions

The Boc group is cleaved under acidic conditions, enabling recovery of the free amine. Common protocols include:

Reagent System Conditions Yield Source
Trifluoroacetic acid (TFA)Dichloromethane (DCM), 0–25°C, 1–4 hr85–95%
Hydrochloric acid (HCl)Methanol (MeOH), 25°C, 2–6 hr70–80%
Oxalyl chloride/MeOH0°C to reflux, 12–24 hr60–75%

Mechanism : Acidic cleavage generates a carbocation intermediate, followed by decarboxylation to release the amine.

Functional Group Transformations

The compound participates in reactions targeting its carboxylic acid and ketone groups:

Oxidation/Reduction

Reaction Reagent Product Application
Oxidation of ketoneRuCl₃/NaIO₄5-Carboxy-pyrrolidine derivativeSynthesis of diacid intermediates
Reduction of ketoneBH₃·THF5-Hydroxy-pyrrolidineChiral alcohol synthesis

Nucleophilic Substitution

The Boc-protected amine undergoes substitution with nucleophiles (e.g., Grignard reagents):

  • Example : Reaction with isopropylmagnesium bromide yields tert-butyl 5-oxopyrrolidine-1-carboxylate derivatives (56–63% yield) .

Cross-Coupling and Conjugation

The carboxylic acid moiety enables conjugation via amide or ester bonds:

Reaction Conditions Product Application
Amide couplingEDCI/HOBt, amino acidsPeptide conjugatesDrug candidate synthesis
Sonogashira couplingPd(PPh₃)₄, CuI, TMS-acetyleneAlkyne-functionalized analogsBioconjugation probes

Stability and Reaction Optimization

  • pH Sensitivity : The Boc group remains stable at pH 7–10 but hydrolyzes rapidly below pH 3 .

  • Temperature Effects : Deprotection with TFA achieves >90% efficiency at 25°C, avoiding side reactions seen at higher temperatures .

Comparative Reactivity

Feature 1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid Unprotected 5-oxopyrrolidine-2-carboxylic acid
Amine reactivityProtected (inert)Highly reactive
SolubilityImproved in organic solvents (DCM, THF)Limited to polar solvents
Functionalization scopeSelective modifications at carboxylic acid/ketoneUncontrolled side reactions

Scientific Research Applications

Scientific Research Applications

  • Peptide Synthesis :
    • The primary application of 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid is in the protection of amine functionalities during peptide synthesis. The Boc group prevents unwanted reactions at the amine site while allowing for selective reactions on other functional groups.
    • Case Study : In a study on the synthesis of cyclic peptides, researchers successfully utilized Boc-protected amino acids to achieve high yields and purity, demonstrating the effectiveness of this protecting group in complex peptide architectures.
  • Pharmaceutical Development :
    • The compound is used in the synthesis of various pharmaceutical intermediates. Its ability to stabilize reactive amines allows for the construction of complex drug molecules with multiple functional groups.
    • Case Study : A notable application was reported in the development of novel analgesics where Boc-protected intermediates were crucial for achieving desired pharmacological profiles.
  • Organic Synthesis :
    • Beyond peptides and pharmaceuticals, this compound is employed in broader organic synthesis applications, including the preparation of heterocycles and complex natural products.
    • Case Study : Researchers synthesized a series of biologically active heterocycles using Boc-protected precursors, showcasing the versatility of this compound in generating diverse chemical entities.

Mechanism of Action

The mechanism of action for 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid involves the formation of a carbamate protecting group on the amine. The Boc group is introduced through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a carbocation intermediate that undergoes decarboxylation to release the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid
  • Molecular Formula: C₁₃H₁₆BNO₅ (MW: 277.08 g/mol) .
  • Key Features : Contains a boronic acid group (-B(OH)₂) instead of a carboxylic acid. The Boc group and oxindole core enable applications in Suzuki-Miyaura cross-coupling reactions.
  • Solubility : Likely lower water solubility than Boc-D-pGlu-OH due to the hydrophobic boronic acid group.
(b) (2S)-5-Oxopyrrolidine-2-carboxylic Acid (Pyroglutamic Acid)
  • Molecular Formula: C₅H₇NO₃ (MW: 129.12 g/mol) .
  • Key Features : Lacks the Boc group, resulting in higher polarity (PSA: 66.40 Ų) and water solubility. Used in co-crystal formulations for drug delivery, as seen in a patent for a bicyclic octane-triol complex .
(c) N-Boc-5-oxo-L-proline
  • Stereoisomer : The L-enantiomer of Boc-D-pGlu-OH.
  • Key Differences : Opposite optical activity ([α]²²/D -35° in CHCl₃) but similar physical properties. Stereochemistry impacts biological recognition in peptide synthesis .

Physicochemical Properties

Compound LogP PSA (Ų) Melting Point (°C) Solubility
Boc-D-pGlu-OH 0.935 83.91 111–116 (dec.) Slightly in water
1-(tert-Boc)-2-oxoindolin-5-ylboronic acid ~1.2* ~90* Not reported Low (organic solvents)
(2S)-5-Oxopyrrolidine-2-carboxylic acid -1.2 66.40 162–164 High in water

*Estimated based on structural analogs.

Research Findings and Industrial Relevance

  • Pharmaceuticals : Boc-D-pGlu-OH’s chirality and stability make it critical in synthesizing enantiopure drugs, such as protease inhibitors .
  • Material Science : The boronic acid derivative’s reactivity is leveraged in creating functionalized polymers .
  • Drug Formulation : Pyroglutamic acid’s co-crystals demonstrate improved pharmacokinetics in preclinical studies .

Biological Activity

1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid (Boc-5-oxo-Pro) is a compound with significant potential in pharmaceutical applications, particularly in the synthesis of bioactive molecules. This article explores its biological activity, including anticancer and antimicrobial properties, supported by recent research findings.

  • Chemical Formula : C10H15NO5
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 160401-16-1
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have highlighted the biological activities of Boc-5-oxo-Pro and its derivatives, particularly focusing on their anticancer and antimicrobial properties.

Anticancer Activity

Boc-5-oxo-Pro has been evaluated for its anticancer potential, particularly against lung cancer cells. A study assessed various derivatives in an A549 human lung adenocarcinoma model. The results indicated that certain derivatives exhibited significant cytotoxicity:

CompoundViability (%)Remarks
Boc-5-oxo-Pro Derivative A66%More potent than control
Boc-5-oxo-Pro Derivative B75%Moderate activity
Cisplatin (Control)50%Standard chemotherapeutic

The derivatives were tested at a concentration of 100 µM for 24 hours using an MTT assay, comparing their efficacy to cisplatin. Notably, compounds with free amino groups showed enhanced anticancer activity, while those with acetylamino fragments were less effective .

Antimicrobial Activity

The antimicrobial properties of Boc-5-oxo-Pro have also been investigated. The compound demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and other pathogens:

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)32Effective
Klebsiella pneumoniae64Moderate
Pseudomonas aeruginosa128Limited

The study revealed that Boc derivatives could inhibit growth in resistant strains, suggesting their potential as templates for developing new antimicrobial agents .

The mechanism by which Boc-5-oxo-Pro exerts its biological effects is not fully elucidated but is believed to involve the modulation of specific cellular pathways related to apoptosis and cell proliferation. The presence of functional groups such as carboxylic acids and amines likely contributes to its interaction with biological targets.

Case Studies

  • Anticancer Study : A derivative of Boc-5-oxo-Pro was tested in vitro against A549 cells. The compound reduced cell viability significantly compared to untreated controls and showed a favorable safety profile in non-cancerous cell lines .
  • Antimicrobial Efficacy : In a screening against various pathogens, Boc derivatives were found to inhibit growth in clinically relevant strains, supporting their potential use in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid?

  • The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of 5-oxopyrrolidine-2-carboxylic acid derivatives. A common method involves reacting 5-oxopyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane (DCM) at room temperature. The reaction is monitored by TLC or HPLC for completion (12–24 hours), followed by purification via recrystallization or column chromatography .
  • Alternative routes include using pre-protected intermediates, such as tert-butyl esters of pyroglutamic acid (e.g., tert-butyl (S)-5-oxopyrrolidine-2-carboxylate), followed by selective deprotection and functionalization .

Q. How is the Boc group characterized and confirmed in the final product?

  • FTIR : The presence of the Boc group is confirmed by a carbonyl stretch at ~1680–1720 cm⁻¹ (C=O of the carbamate) and a tert-butyl C-H stretch at ~1365–1390 cm⁻¹.
  • ¹H/¹³C NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The carbamate carbonyl resonates at ~155 ppm (¹³C).
  • Mass Spectrometry : A molecular ion peak matching the molecular weight of the Boc-protected compound (e.g., [M+H]⁺ for C₁₀H₁₅NO₅: calculated 245.23) confirms successful protection .

Advanced Research Questions

Q. How can discrepancies in NMR data for Boc-protected pyroglutamic acid derivatives be resolved?

  • Discrepancies in splitting patterns (e.g., pyrrolidine ring protons) may arise from rotational isomerism due to restricted rotation around the carbamate bond. Solutions include:

  • Variable Temperature NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split signals into singlets.
  • X-ray Crystallography : Resolve ambiguity by determining the solid-state structure, as demonstrated for (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, where bond angles and torsional conformations were precisely mapped .

Q. What strategies optimize yield in multi-step syntheses involving Boc-protected intermediates?

  • Catalyst Selection : Use palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura), as shown in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while minimizing side reactions.
  • Purification Techniques : Employ orthogonal methods (e.g., sequential column chromatography and recrystallization) to isolate high-purity intermediates .

Q. How can chiral purity be maintained during Boc protection of pyrrolidine derivatives?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., L-pyroglutamic acid) and avoid racemization-prone conditions (e.g., strong acids/bases).
  • Chiral HPLC : Monitor enantiomeric excess (ee) using chiral stationary phases (e.g., amylose-based columns).
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers in racemic mixtures .

Methodological Challenges

Q. What are the critical considerations for handling and storing Boc-protected pyrrolidine carboxylic acids?

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
  • Hazard Mitigation : Use PPE (gloves, safety glasses) and fume hoods, as some derivatives exhibit acute oral toxicity (LD₅₀ > 2000 mg/kg) and skin irritation (GHS Category 2) .

Q. How can conflicting melting point data from different sources be reconciled?

  • Reproducibility : Verify reported melting points (e.g., 162–166°C for structurally similar compounds ) using differential scanning calorimetry (DSC) with controlled heating rates.
  • Polymorphism Screening : Assess if multiple crystalline forms exist via X-ray powder diffraction (XRPD) .

Data Analysis and Validation

Q. What analytical techniques validate the stability of Boc-protected compounds under reaction conditions?

  • Accelerated Stability Studies : Expose the compound to stressors (heat, light, humidity) and analyze degradation products via LC-MS.
  • Kinetic Monitoring : Track Boc group hydrolysis rates in acidic/basic media using real-time NMR or UV-Vis spectroscopy .

Q. How are computational methods applied to predict reactivity or regioselectivity in derivatives?

  • DFT Calculations : Model transition states for key reactions (e.g., amidation, cyclization) to predict regioselectivity.
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide structural modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
1-(Tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid

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